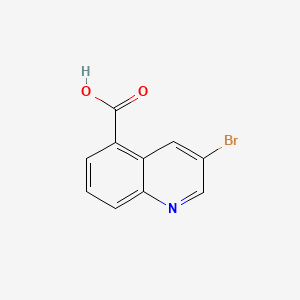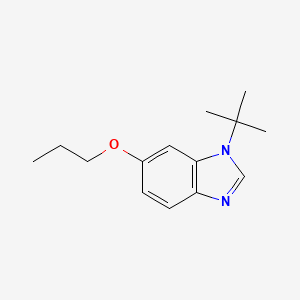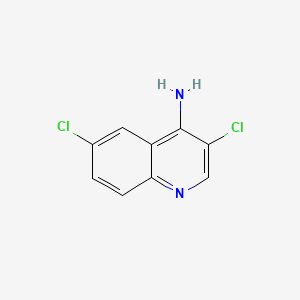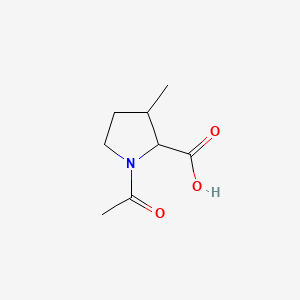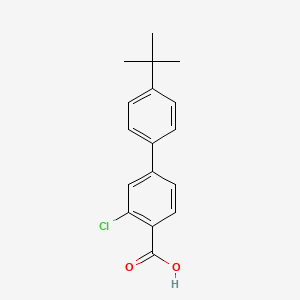
2-Chloro-4-(4-T-butylphenyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Chloro-4-(4-T-butylphenyl)benzoic acid” is a chemical compound with the CAS Number: 1261955-02-5 . Its molecular weight is 288.77 and its IUPAC name is 4’-tert-butyl-3-chloro [1,1’-biphenyl]-4-carboxylic acid . The compound contains a total of 38 bonds, including 21 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a biphenyl core with a carboxylic acid and a tert-butyl group attached . It contains a total of 38 bonds, including 21 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), and 1 hydroxyl group .科学的研究の応用
Chemical Stability and Degradation
Nitisinone, a compound related to the chemical family of 2-Chloro-4-(4-T-butylphenyl)benzoic acid, has been extensively studied for its stability and degradation pathways. Research employing liquid chromatography coupled with mass spectrometry (LC-MS/MS) aimed to determine the stability of nitisinone under various conditions, identifying major degradation products and assessing their stability. This study contributes to understanding the chemical behavior of similar compounds, highlighting the importance of pH in stability and identifying stable degradation products (H. Barchańska et al., 2019).
Environmental Fate and Treatment
The environmental impact and treatment methods for contaminants closely related to this compound have been a focus of recent research. A study on the degradation of acetaminophen by advanced oxidation processes (AOPs) reviewed the generation of by-products, their biotoxicity, and proposed degradation pathways. This research provides insights into the fate of similar chemical compounds in the environment and their treatment using AOPs, highlighting the importance of understanding by-product formation and toxicity (Mohammad Qutob et al., 2022).
特性
IUPAC Name |
4-(4-tert-butylphenyl)-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO2/c1-17(2,3)13-7-4-11(5-8-13)12-6-9-14(16(19)20)15(18)10-12/h4-10H,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFZCPFICBJFFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690596 |
Source


|
| Record name | 4'-tert-Butyl-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261955-02-5 |
Source


|
| Record name | 4'-tert-Butyl-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

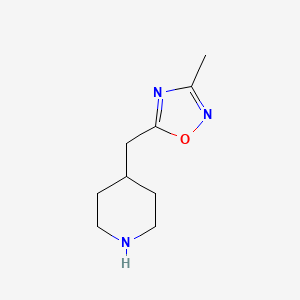
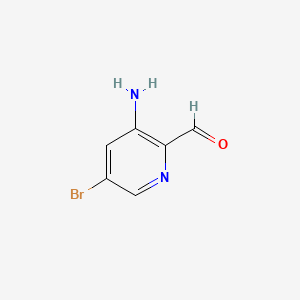

![2-Oxaspiro[3.3]heptan-6-ol](/img/structure/B582175.png)
